3'-O-Methyl-5-methylcytidine
Description
The Expanding Landscape of Post-Transcriptional RNA Modifications
For many years, RNA was largely considered a simple messenger molecule, a transient copy of a DNA sequence. However, it is now understood that RNA molecules are subject to a vast and complex array of chemical modifications. To date, over 170 different types of post-transcriptional RNA modifications have been identified across all domains of life. frontiersin.orgbmbreports.org These modifications are not mere decorations but are integral to the function of various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and various non-coding RNAs (ncRNAs). frontiersin.orgnih.gov
The discovery of these modifications has unveiled a new layer of genetic regulation, often referred to as the "epitranscriptome," which is analogous to the epigenome for DNA. wikipedia.org This "second genetic code" is written, read, and erased by a dedicated set of enzymes—"writers," "readers," and "erasers"—that catalyze, recognize, and remove these modifications, respectively. bmbreports.org This dynamic nature allows cells to fine-tune gene expression in response to various internal and external cues. nih.gov
Significance of RNA Modifications in Regulating Gene Expression and Cellular Processes
RNA modifications play a critical role in virtually every aspect of RNA metabolism, influencing RNA stability, structure, localization, and translation. nih.gov For instance, the most prevalent internal modification in eukaryotic mRNA, N6-methyladenosine (m6A), affects mRNA splicing, export, and translation efficiency. fiveable.me Similarly, modifications in tRNAs and rRNAs are essential for maintaining the accuracy and efficiency of protein synthesis. fiveable.me
The regulatory impact of the epitranscriptome extends to a wide range of biological processes. These include stem cell differentiation, embryonic development, and cellular responses to stress such as heat shock and oxidative stress. fiveable.mebiologists.com Dysregulation of RNA modifications has been implicated in various human diseases, highlighting their importance in maintaining cellular homeostasis. nih.gov The intricate interplay between different RNA modifications adds another level of complexity to the post-transcriptional regulation of gene expression in eukaryotic cells. fiveable.me
Classification of Cytidine (B196190) Modifications within RNA
Among the four canonical bases in RNA, cytidine is subject to a variety of chemical modifications. To date, at least eleven different base modifications of cytidine have been identified in RNA. nih.gov These modifications contribute to the functional diversity of RNA molecules. Some of the most well-studied cytidine modifications include:
5-methylcytidine (B43896) (m5C): This modification involves the addition of a methyl group at the C5 position of the cytosine base. oup.com It is a widespread mark found in tRNA, rRNA, and mRNA. nih.gov In mRNA, m5C is primarily installed by the methyltransferase NSUN2. oup.com
5-hydroxymethylcytidine (B44077) (hm5C): This is an oxidized derivative of m5C. acs.org
N4-acetylcytidine (ac4C): This modification involves the acetylation of the N4 position of cytosine and is the only known acetylation event in eukaryotic RNA. nih.gov It has been shown to promote mRNA stability and translation. nih.gov
3-methylcytidine (B1283190) (m3C): This modification has been identified in both tRNA and mRNA. frontiersin.org
Cytidine-to-Uridine (C-to-U) Editing: This involves the deamination of cytidine to form uridine, a process catalyzed by enzymes like APOBEC1. frontiersin.org
The subject of this article, 3'-O-Methyl-5-methylcytidine , represents a dually modified cytidine nucleoside, featuring methylation at both the 3'-hydroxyl group of the ribose sugar and the 5-position of the cytosine base.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2086327-74-2 |
|---|---|
Molecular Formula |
C11H17N3O5 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-7(16)8(18-2)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
NQWWPNJIDJMFGO-FDDDBJFASA-N |
SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OC)O |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OC)O |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OC)O |
sequence |
N |
Origin of Product |
United States |
The Chemical Entity: 3 O Methyl 5 Methylcytidine
Structural Distinctions and Significance of 3'-O-Methylation and 5-Methylation
3'-O-Methylation: The addition of a methyl group to the 3'-hydroxyl of the ribose sugar is a significant modification. In the context of a growing RNA strand, the 3'-hydroxyl group is essential for forming the phosphodiester bond with the next incoming nucleotide. The presence of a 3'-O-methyl group, therefore, acts as a chain terminator during RNA synthesis. The triphosphate form of this nucleoside, 3'-O-Methylcytidine-5'-Triphosphate, is available for such biochemical studies. trilinkbiotech.com
5-Methylation: The methylation at the C5 position of the cytosine base, creating 5-methylcytosine (B146107) (m⁵C), is a well-documented epigenetic and epitranscriptomic modification. caymanchem.comabpbio.com In DNA, m⁵C in promoter regions is typically associated with the repression of gene transcription. cd-genomics.com In RNA, m⁵C is found in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA), where it contributes to the structural stability and function of these molecules. nih.gov The incorporation of 5-methylcytidine (B43896) into RNA can enhance its stability and reduce activation of the innate immune system. trilinkbiotech.com
Comparative Analysis with Other Key Ribonucleoside Modifications
To fully appreciate the unique characteristics of 3'-O-Methyl-5-methylcytidine, it is instructive to compare it with other methylated cytidines.
The primary distinction lies in the position of the O-methylation on the ribose sugar.
2'-O-Methylation (Nm): This is one of the most common post-transcriptional modifications in various RNAs. amerigoscientific.com The 2'-O-methyl group enhances the stability of RNA by promoting a C3'-endo sugar pucker conformation, which is characteristic of A-form helices. amerigoscientific.comnih.gov This modification also provides resistance to cleavage by nucleases and alkaline hydrolysis. amerigoscientific.com 2'-O-Methyl-5-methylcytidine (m⁵Cm), with a molecular formula of C₁₁H₁₇N₃O₅ and a molecular weight of 271.27 g/mol , has been identified in cellular RNA. biosynth.com A related compound, 2'-O-methyl-5-hydroxymethylcytidine (hm⁵Cm), has also been discovered as an oxidative metabolite of m⁵C in RNA. acs.org The synthesis of the phosphoramidite (B1245037) monomer of hm⁵Cm has been developed for incorporation into RNA oligonucleotides. nih.gov
3'-O-Methylation: As previously noted, methylation at the 3' position primarily serves as a chain terminator for RNA synthesis. While 2'-O-methylation enhances the stability of the RNA polymer, 3'-O-methylation prevents its extension.
| Feature | This compound | 2'-O-Methyl-5-methylcytidine (m⁵Cm) |
| Methylation Position on Ribose | 3'-OH | 2'-OH |
| Effect on RNA Polymerization | Chain termination | Does not prevent elongation |
| Effect on RNA Stability | Not applicable to polymer | Increases stability and nuclease resistance amerigoscientific.com |
| Natural Occurrence | Not widely documented in natural RNA | Found in various RNA species biosynth.com |
5-Methylcytidine (m⁵C) is a component of this compound and is a significant modified nucleoside in its own right.
Structure and Function of m⁵C: m⁵C is a cytidine (B196190) nucleoside methylated at the C5 position of the base. wikipedia.org It is a minor but important component of both DNA and RNA. caymanchem.comabpbio.com In RNA, m⁵C is found in tRNA and rRNA across bacteria, archaea, and eukaryotes. nih.gov It plays a role in stabilizing tRNA structure and modulating translation. The presence of m⁵C in mRNA has also been detected, suggesting a role in post-transcriptional gene regulation. nih.gov The enzymes responsible for introducing m⁵C into RNA are part of the NOP2/Sun RNA methyltransferase (NSUN) family and DNMT2. researchgate.net
The addition of a 3'-O-methyl group to m⁵C to form this compound would impart the chain-terminating property while retaining the base-modification characteristics of m⁵C.
Another important methylated cytidine is 3-methylcytidine (B1283190) (m³C).
3-Methylcytidine (m³C): In m³C, the methyl group is attached to the N3 position of the cytosine base. goettingen-research-online.de This modification is distinct from the C5 methylation in m⁵C. m³C is found in tRNA and, more recently, has been identified in mRNA. nih.gov In tRNA, m³C is typically found at position 32 and influences tRNA structure and the fidelity of translation. goettingen-research-online.de The enzymes that install m³C in mammalian RNAs include METTL2, METTL6, and METTL8. nih.gov Unlike the C5 methylation, which occurs on the outer edge of the base, N3 methylation disrupts the Watson-Crick base pairing face, which can have significant structural consequences for RNA.
Thus, this compound differs from 3-methylcytidine in both the location of the base methylation (C5 vs. N3) and the presence of the additional 3'-O-methylation on the ribose.
Molecular Mechanisms and Functional Roles of 3 O Methyl 5 Methylcytidine in Nucleic Acids
Impact on RNA Structure and Conformation
There is no specific research data available detailing the direct influence of the 3'-O-Methyl-5-methylcytidine modification on the conformational preference (e.g., C2'-endo vs. C3'-endo) of the ribose sugar within a nucleic acid chain.
Specific studies analyzing the effects of incorporating this compound on the local and global folding or the stability of RNA secondary structures, such as stem-loops or pseudoknots, could not be identified in the available literature.
Modulation of Nucleic Acid Hybridization and Stability
While methylation at the 5-position of cytosine (5-MedC) in DNA has been shown to slightly increase the melting temperature (T_m) of duplexes, specific data on the hybridization efficiency and thermal stability conferred by this compound in RNA is not documented. biosearchtech.com In some contexts, such as RNA triplexes, 5-methylcytosine (B146107) has been observed to decrease binding affinity. nih.gov
No experimental data or research findings are available that specifically measure or describe the effect of this compound on the hybridization efficiency of oligonucleotides to their target sequences.
There are no available studies that report on the melting temperature (T_m) of RNA duplexes containing the this compound modification. Consequently, its stabilizing or destabilizing contribution to RNA duplexes is currently unknown.
Interactions with RNA-Binding Proteins and Enzymes
The body of scientific literature lacks specific studies on the interactions between this compound-modified RNA and RNA-binding proteins or enzymes. While "reader" proteins that recognize 5-methylcytosine (m5C), such as ALYREF and YBX1, have been identified, it is not known whether the additional presence of a 3'-O-methyl group on the same nucleoside would alter these interactions or create new ones. life-science-alliance.orgfrontiersin.org Likewise, there is no information on whether this compound acts as a substrate or inhibitor for RNA-modifying enzymes.
Effects on Nuclease Susceptibility and RNA Stability
The methylation of nucleosides is a key strategy employed in nature and in synthetic biology to enhance the stability of RNA molecules. The presence of a 5-methyl group on cytidine (B196190) contributes to the thermal stability of nucleic acid duplexes. rsc.org This modification can stabilize RNA structures through enhanced base-stacking interactions and by reducing the free energy of the structure. mdpi.com More significantly, both 5-methylcytosine (m5C) and 2'-O-methylation—a modification functionally similar to 3'-O-methylation in conferring steric hindrance—are known to protect RNA from degradation. mdpi.comtandfonline.com
| Modification | Observed Effect | Mechanism | Source |
|---|---|---|---|
| 5-Methylcytidine (B43896) (m5C) | Increases thermal stability; protects from nuclease degradation. | Enhances base-stacking; stabilizes helical structures. | rsc.orgmdpi.com |
| 2'-O-Methylation (related to 3'-O-Methylation) | Confers significant resistance to ribonucleases. | Blocks the 2'-hydroxyl group required for nuclease-mediated hydrolysis. | mdpi.com |
| Combined Effect | Likely provides synergistic protection against nucleases and enhances overall molecular stability. | Combines steric hindrance at the ribose sugar with base-mediated structural stabilization. |
Modulation of Reverse Transcriptase Activity and Fidelity
The process of reverse transcription, where an RNA template is used to synthesize complementary DNA (cDNA), can be influenced by modified nucleotides. While some RNA modifications can inhibit DNA synthesis or reduce the fidelity of reverse transcriptases, the effects of 5-methylcytidine (m5C) appear to be less pronounced. semanticscholar.org Studies examining the fidelity of reverse transcription on templates containing m5C have shown that this modification has a minimal effect on the error rate of the enzyme. nih.gov However, other modifications, such as N6-methyladenosine, have been shown to increase the error rate of reverse transcriptases. nih.gov
The presence of a methyl group on the ribose, such as 2'-O-methylation, can also impact polymerase activity. acs.org Indirect measurement techniques like next-generation sequencing rely on reverse transcriptase, a process that has the potential to introduce inaccuracies when modified nucleotides are present. acs.org Therefore, while m5C itself may not significantly alter fidelity, the combination with a 3'-O-methyl group could potentially affect the processivity or error rate of reverse transcriptases, a factor that is critical for experimental applications like RT-qPCR and RNA sequencing.
Influence on Interactions with Ribosomal Components and Translational Machinery
RNA modifications play a critical role in fine-tuning the structure and function of the translational apparatus, which includes ribosomes and transfer RNAs (tRNAs). cnr.it Modifications within ribosomal RNA (rRNA) and tRNA are essential for efficient and accurate protein synthesis. melnikovlab.comcreative-proteomics.com 5-methylcytosine is a conserved modification found in both tRNA and rRNA. cnr.it In rRNA, m5C modifications are located in functionally important regions and contribute to the structural integrity of the ribosome. nih.gov
Contributions to Post-Transcriptional Gene Regulation
Role in mRNA Stability and Turnover
The stability of messenger RNA (mRNA) is a key determinant of gene expression levels. The modification 5-methylcytosine (m5C) is involved in regulating mRNA stability. cd-genomics.comrsc.org The presence of m5C in an mRNA transcript can protect it from degradation, thereby increasing its lifespan and the amount of protein translated from it. mdpi.comrsc.org This regulation is often mediated by specific "reader" proteins that recognize and bind to m5C-modified mRNA. nih.govijbs.com One such reader protein, Y-box binding protein 1 (YBX1), preferentially binds to m5C-decorated mRNAs and enhances their stability. nih.govijbs.com The dynamic addition and removal of m5C provide a mechanism to fine-tune gene expression post-transcriptionally. rsc.org
| Finding | Associated Protein | Functional Outcome | Source |
|---|---|---|---|
| m5C modification participates in mRNA metabolism. | YBX1, ALYREF | Regulates mRNA stability and nuclear export. | nih.gov |
| YBX1 recognizes and binds m5C-modified mRNA. | YBX1 | Enhances the stability of the bound mRNA. | ijbs.com |
| m5C can promote mRNA stability. | m5C reader proteins | Shields transcripts from degradation by ribonucleases. | cd-genomics.comnih.gov |
Regulation of tRNA Function (e.g., structure, aminoacylation, decoding capacity)
Transfer RNA (tRNA) is the most heavily modified type of RNA, and these modifications are critical for its function. creative-proteomics.com The 5-methylcytosine (m5C) modification is abundant in tRNA and plays a vital role in its structure and function. creative-proteomics.comnih.gov It is essential for stabilizing the L-shaped tertiary structure of tRNA, which is necessary for its proper function. creative-proteomics.comrsc.org Modifications in the main body of the tRNA, including m5C, are crucial for maintaining its folding, stability, and rigidity. creative-proteomics.com
Functionally, m5C can influence several aspects of tRNA activity. For example, m5C at position 38 in the anticodon loop of mouse tRNA(Asp) has been shown to stimulate the charging of the tRNA with its cognate amino acid (aminoacylation) and protect the tRNA from stress-induced fragmentation. nih.gov Furthermore, m5C modifications can facilitate the correct pairing between the tRNA anticodon and the mRNA codon during translation. rsc.org The related 2'-O-methylcytidine (Cm) modification has been linked to cellular responses to oxidative stress. preprints.org The combined presence in this compound would therefore contribute significantly to tRNA stability, structural integrity, and decoding accuracy.
Influence on Ribosomal RNA (rRNA) Assembly and Function
Ribosomal RNA (rRNA) is the catalytic core of the ribosome, and its modifications are essential for ribosome biogenesis and function. nih.govcsic.es Cytosine-5 methylation in rRNA is one of the most conserved modifications across all domains of life, highlighting its fundamental biological importance. csic.es These m5C sites are often clustered in structurally and functionally critical regions of the ribosome, such as the peptidyl transferase center. csic.es
The presence of m5C is required for proper ribosome assembly and processing of pre-rRNA. nih.govcsic.es For instance, the methyltransferase NSUN4 is responsible for methylating 12S rRNA in mitochondria, a step that helps stabilize the rRNA's fold and facilitates the assembly of the mitochondrial ribosome. nih.gov Similarly, 2'-O-methylation modifications within rRNA are known to maintain the active conformation of key sites, such as the A loop and P loop, which are directly involved in accommodating tRNAs during protein synthesis. melnikovlab.com Thus, incorporating this compound into rRNA would be expected to play a role in the correct assembly of ribosomal subunits and in fine-tuning the ribosome's translational activity. melnikovlab.comcsic.es
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | This compound |
| m5C | 5-methylcytidine |
| Cm | 2'-O-methylcytidine |
| m6A | N6-methyladenosine |
| YBX1 | Y-box binding protein 1 |
| NSUN4 | NOP2/Sun domain family member 4 |
Impact on Cellular Immune Recognition of Nucleic Acids
The innate immune system serves as the first line of defense against invading pathogens, such as viruses and bacteria. A primary mechanism for this defense is the recognition of foreign nucleic acids through a series of germline-encoded sensors known as Pattern Recognition Receptors (PRRs). nih.gov These receptors are crucial for distinguishing between "self" nucleic acids, which are native to the host cell, and "non-self" nucleic acids from pathogens. nih.gov This discrimination is often based on specific chemical patterns, including post-transcriptional modifications present on host RNA but absent on foreign RNA. nih.govfrontiersin.orgnih.gov Modifications such as 5-methylcytidine (m5C) and 2'-O-methylation are abundant in host RNAs and play a significant role in preventing an autoimmune response by marking these molecules as "self". nih.govnih.gov
The presence of modifications like this compound on a nucleic acid is inferred to have a profound impact on its recognition by cellular immune sensors. This impact stems from the combined effects of methylation on both the cytosine base and the ribose sugar, which interferes with the binding and activation of key PRRs.
Key innate immune sensors involved in nucleic acid recognition include Toll-like receptors (TLRs), which are typically located in endosomes, and RIG-I-like receptors (RLRs), such as RIG-I and MDA5, which survey the cytoplasm. nih.govfrontiersin.org The incorporation of modified nucleosides like 5-methylcytidine into RNA has been shown to reduce its ability to be recognized by these receptors, thereby dampening the subsequent innate immune response. oup.comtandfonline.com
Research into the role of the m5C methyltransferase NSUN2 has provided significant insights. Depletion of NSUN2 in cells leads to a decrease in m5C levels in host non-coding RNAs (ncRNAs). pnas.org This reduction in methylation results in these ncRNAs being recognized by the cytosolic sensor RIG-I, triggering an enhanced type I interferon (IFN) response and inhibiting viral replication. pnas.org This demonstrates that m5C methylation is a critical mark for preventing host RNAs from activating the RIG-I pathway. pnas.org
Similarly, studies using self-amplifying RNA (saRNA) have shown that incorporating 5-methylcytidine can attenuate the type I interferon response, which is a key driver of vaccine-induced adverse effects. biorxiv.org The presence of m5C is believed to suppress immune stimulation, contributing to better tolerability. oup.comtandfonline.combiorxiv.org
Ribose methylation at the 2'-O position (2'-O-Me) is another critical modification for evading immune detection. frontiersin.org It is a hallmark of "self" RNA, particularly at the 5' cap structure (Cap-1), and it effectively prevents recognition by RIG-I. nih.govbiorxiv.org Structural studies have shown that 2'-O-methylation abrogates RIG-I signaling. nih.gov This modification can also block the TLR7-dependent type I interferon response. frontiersin.org While 3'-O-methylation is less commonly studied in this context than 2'-O-methylation, its presence on the ribose sugar would similarly be expected to provide a "self" signature, sterically hindering the interaction with immune sensors.
Therefore, a nucleoside with both a 5-methyl group on the cytosine and a 3'-O-methyl group on the ribose, such as this compound, would likely be a potent inhibitor of innate immune signaling. The combination of these two modifications would create a robust "self" signal, significantly reducing the likelihood of the nucleic acid being recognized by PRRs like RIG-I and various TLRs.
Research Findings on Nucleic Acid Modifications and Immune Recognition
The table below summarizes key research findings regarding the impact of related RNA modifications on innate immune signaling pathways.
| Modification Component | Immune Receptor(s) Affected | Observed Impact on Immune Response | Key Findings Reference |
| 5-methylcytidine (m5C) | RIG-I | Suppresses activation; depletion of m5C methyltransferase (NSUN2) enhances type I IFN response. | pnas.org |
| TLRs (general) | Reduces recognition of synthetic mRNA, suppressing immune stimulation. | oup.comtandfonline.com | |
| RIG-I | Incorporation into saRNA attenuates type I IFN production in PBMCs. | biorxiv.org | |
| 2'-O-methylation (2'-O-Me) | RIG-I | Abrogates signaling; critical for discriminating "self" from "non-self" RNA. | nih.govbiorxiv.org |
| TLR7 | Blocks TLR7-dependent type I IFN response. | frontiersin.org |
Advanced Methodologies for the Detection, Quantification, and Mapping of 3 O Methyl 5 Methylcytidine
Spectrometric Approaches for Nucleoside Analysis
Spectrometric methods are fundamental for the discovery and precise quantification of RNA modifications. They provide the gold standard for structural validation and accurate measurement of modification levels.
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for the sensitive and quantitative analysis of modified nucleosides from RNA. tandfonline.complos.orgnih.gov This approach combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for identifying and quantifying trace-level modifications like 3'-O-Methyl-5-methylcytidine in complex mixtures. nih.gov
The initial step in HPLC-MS/MS analysis involves the complete enzymatic digestion of the target RNA into its constituent nucleosides. This is typically achieved using a cocktail of enzymes, such as nuclease P1, which cleaves the phosphodiester bonds to yield 5'-monophosphate nucleotides, followed by a phosphatase, like bacterial alkaline phosphatase, to remove the phosphate (B84403) group, resulting in free nucleosides. tandfonline.com
Once hydrolyzed, the complex mixture of canonical and modified nucleosides is separated. Reversed-phase (RP) chromatography, often using a C18 column, is a common method for this separation. tandfonline.complos.org The elution of nucleosides is achieved using a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like methanol (B129727) or acetonitrile. tandfonline.complos.orgnih.gov Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, which provides different selectivity and can be advantageous for separating highly polar compounds like nucleosides. nih.govfrontiersin.org
For accurate quantification, stable isotope labeling (SIL) followed by mass spectrometry is the state-of-the-art method. tandfonline.com This strategy involves the use of an internal standard that is chemically identical to the analyte (this compound) but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H).
There are two primary approaches for generating the internal standard:
Metabolic Labeling: Cells can be cultured in a medium containing stable isotope-labeled precursors, such as [¹³CD₃]-L-methionine, which will metabolically label the methyl groups of methylated nucleosides. nih.govacs.orgcam.ac.uk This method creates an ideal internal standard within the biological sample itself.
Use of Synthetic Standards: A chemically synthesized version of this compound containing stable isotopes can be spiked into the sample in a known quantity before enzymatic digestion. tandfonline.com
By comparing the mass spectrometry signal intensity of the endogenous, naturally abundant nucleoside to that of the co-eluting, heavy-isotope-labeled internal standard, a precise and absolute quantification can be achieved, correcting for any sample loss during preparation or variations in ionization efficiency. tandfonline.comacs.org
Maximizing the sensitivity and accuracy of detection for this compound requires careful optimization of both the liquid chromatography and mass spectrometry parameters. The MS is typically operated in the positive electrospray ionization (ESI) mode and uses dynamic multiple reaction monitoring (DMRM) for targeted analysis. tandfonline.com
Key parameters for optimization include:
Chromatographic Conditions: The mobile phase composition (solvents and additives like formic acid or ammonium acetate), gradient slope, and column temperature are adjusted to achieve optimal separation from isomeric and isobaric compounds. tandfonline.comnih.gov
Mass Spectrometer Source Parameters: ESI settings such as gas temperature, gas flow, nebulizer pressure, and capillary voltage are optimized to maximize the generation of the protonated molecular ion [M+H]⁺. tandfonline.comnih.gov
MS/MS Fragmentation: The collision energy is tuned to achieve efficient fragmentation of the parent ion into a specific, stable product ion. For nucleosides, the most common fragmentation is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the modified base. nih.gov
The table below outlines the predicted mass spectrometric parameters for the analysis of this compound.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) [Base+H]⁺ | Predicted Collision Energy (eV) |
|---|---|---|---|
| This compound | 272.1 | 126.1 | 15-25 |
Note: The values are predicted based on the known fragmentation patterns of 5-methylcytidine (B43896) and 2'-O-methylcytidine. The precursor ion corresponds to C₁₁H₁₇N₃O₅ + H⁺, and the product ion corresponds to the 5-methylcytosine (B146107) base.
While mass spectrometry can identify a compound based on its mass-to-charge ratio and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation. cdnsciencepub.com For a novel or rare modification like this compound, NMR is essential to definitively determine the precise location of the two methyl groups—one on the cytosine base at the C5 position and the other on the ribose sugar at the 2'- or 3'-hydroxyl position.
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments on a purified sample is required for complete structural elucidation. cdnsciencepub.comarkat-usa.org
| NMR Experiment | Purpose for this compound Analysis |
|---|---|
| ¹H NMR | Provides information on the number and chemical environment of protons, including those of the methyl groups and ribose sugar. cdnsciencepub.com |
| ¹³C NMR | Identifies all unique carbon atoms in the molecule, confirming the presence of the two methyl carbons and their distinct chemical shifts. cdnsciencepub.com |
| COSY (Correlation Spectroscopy) | Reveals proton-proton (¹H-¹H) coupling networks, helping to assign the protons within the ribose ring. arkat-usa.org |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon's attached proton(s). arkat-usa.org |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the location of the methyl groups by observing correlations from the methyl protons to adjacent carbons in the base or the sugar ring. arkat-usa.org For example, a correlation from the O-methyl protons to the C3' carbon of the ribose would confirm 3'-O-methylation. |
Analysis of the chemical shifts and coupling constants from these experiments allows for a complete assignment of the molecular structure and provides insights into the conformational preferences of the nucleoside in solution. cdnsciencepub.com
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Emerging Technologies and Methodological Innovations in RNA Modification Analysis
The field of epitranscriptomics is continuously evolving, with a constant stream of new technologies and methodological innovations aimed at overcoming the limitations of current approaches. oup.compreprints.orgresearchgate.net A major focus is on developing methods that can provide quantitative, site-specific mapping of the complete repertoire of RNA modifications. researchgate.net
One area of active development is the expansion of the antibody toolkit for immunoprecipitation-based methods. preprints.org While effective for well-studied modifications like m5C and N6-methyladenosine (m6A), there is a pressing need for high-affinity, specific antibodies for the dozens of other known RNA modifications. preprints.org
Mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are also being refined to provide more comprehensive and quantitative analysis of the entire "epitranscriptome." nih.govresearchgate.net While traditionally used to determine the global abundance of modifications, new approaches like mass spectrometry ladder complementation sequencing (MLC-seq) are emerging to provide site-specific information. researchgate.net
Furthermore, the continuous improvement of direct sequencing technologies, both in terms of the hardware (e.g., new nanopores) and the software (e.g., improved base-calling algorithms), promises to make the direct detection of all RNA modifications a more routine and accurate process in the near future. biorxiv.orgbiorxiv.org These advancements will be crucial for unraveling the complex interplay of different RNA modifications and their collective impact on gene expression and cellular function. oup.com
Research Models and Experimental Approaches in 3 O Methyl 5 Methylcytidine Studies
In Vitro Systems for Biochemical Characterization
In vitro systems are fundamental for the detailed biochemical characterization of the enzymes that may synthesize or recognize 3'-O-Methyl-5-methylcytidine. These cell-free systems allow for precise control over reaction conditions and components, facilitating the study of enzyme kinetics and substrate specificity.
The study of enzymes potentially responsible for the 3'-O-methylation of 5-methylcytidine (B43896) often begins with the production of these enzymes in recombinant form. Bacterial expression systems, such as E. coli, are commonly utilized for their relative ease of use and high yield of purified proteins. nih.gov
Once purified, the kinetic parameters of the recombinant methyltransferase can be determined through various in vitro methylation assays. nih.govnih.gov These assays typically involve incubating the recombinant enzyme with a potential substrate (e.g., a short RNA or DNA oligonucleotide containing 5-methylcytidine) and a methyl donor, most commonly S-adenosylmethionine (SAM). nih.govtandfonline.com The activity of the methyltransferase is then quantified by measuring the incorporation of the methyl group into the substrate. nih.gov
Several methods can be employed to detect and quantify the methylation event:
Radiolabeling: Using a radiolabeled methyl donor like [³H]-SAM allows for the sensitive detection of methylation through techniques such as scintillation counting or fluorography of the reaction products separated by gel electrophoresis. nih.gov
Chromatography: High-performance liquid chromatography (HPLC) can be used to separate and quantify the modified nucleoside from the un-modified substrate after enzymatic digestion of the oligonucleotide. nih.gov
Enzyme-Coupled Assays: These assays detect the production of S-adenosylhomocysteine (SAH), the byproduct of the methylation reaction. tandfonline.combellbrooklabs.com The amount of SAH produced is proportional to the methyltransferase activity and can be measured using colorimetric or fluorometric methods. tandfonline.combellbrooklabs.combiocompare.com
By varying the concentrations of the substrate and SAM, key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined, providing insights into the enzyme's efficiency and affinity for its substrates.
Table 1: Common Techniques for In Vitro Enzyme Kinetic Studies of Methyltransferases
| Technique | Principle | Advantages | Disadvantages |
| Radiolabeling with [³H]-SAM | Detection of radioactive methyl group transfer. nih.gov | High sensitivity. | Requires handling of radioactive materials. |
| HPLC | Separation and quantification of modified nucleosides. nih.gov | Provides direct evidence of modification. | Can be time-consuming. |
| Enzyme-Coupled Assays | Detection of the reaction byproduct SAH. tandfonline.combellbrooklabs.com | High-throughput potential, non-radioactive. tandfonline.com | Indirect measurement of methylation. |
Oligonucleotide Design and Synthesis for Functional Assays
To investigate the functional consequences of this compound incorporation into nucleic acids, custom-designed oligonucleotides containing this specific modification are required. The chemical synthesis of such modified oligonucleotides is a critical first step and involves the preparation of a phosphoramidite (B1245037) monomer of this compound. This monomer can then be incorporated at specific positions within a DNA or RNA sequence using automated solid-phase synthesis. nsf.govnih.gov
Once synthesized, these modified oligonucleotides can be utilized in a variety of functional assays to assess the impact of the modification on nucleic acid properties and interactions: nih.govresearchgate.netcosmobio.co.jpthermofisher.com
Hybridization Assays: Thermal denaturation studies can determine the effect of this compound on the stability of DNA:DNA or DNA:RNA duplexes. nih.gov
Nuclease Resistance Assays: The modification's ability to protect the oligonucleotide from degradation by nucleases can be evaluated by incubating the modified and unmodified oligonucleotides with specific endo- or exonucleases.
Protein-Nucleic Acid Interaction Studies: Techniques such as electrophoretic mobility shift assays (EMSA) or surface plasmon resonance (SPR) can be used to determine if the modification alters the binding affinity of proteins, such as transcription factors or RNA-binding proteins, to the oligonucleotide.
In Vitro Transcription/Translation Assays: If the modification is incorporated into a template DNA or a coding RNA sequence, its effect on the efficiency and fidelity of transcription or translation can be assessed in cell-free systems.
Cellular Systems for Mechanistic Investigations (e.g., HEK293T cells)
Human Embryonic Kidney 293T (HEK293T) cells are a widely used cellular model for investigating the mechanisms of nucleic acid modifications. mdpi.com Their high transfection efficiency makes them particularly suitable for overexpression or knockdown studies of the enzymes potentially involved in the metabolism of this compound.
Mechanistic studies in HEK293T cells could involve:
Overexpression of Candidate Enzymes: Transfecting HEK293T cells with a plasmid encoding a candidate methyltransferase may lead to an increase in the cellular levels of this compound, which can be quantified by sensitive analytical techniques like mass spectrometry.
Knockdown or Knockout of Enzymes: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of a candidate enzyme could lead to a decrease in the levels of this compound, thereby implicating the enzyme in its biosynthesis.
Reporter Gene Assays: A reporter gene construct containing a potential recognition site for this compound can be introduced into HEK293T cells. The effect of the modification on gene expression can then be monitored by measuring the reporter protein's activity.
Model Organisms for In Vivo Functional Analysis
To understand the physiological relevance of this compound, it is crucial to study its function in the context of a living organism. Several model organisms are extensively used in genetics and molecular biology due to their well-characterized genomes, short life cycles, and amenability to genetic manipulation.
Table 2: Model Organisms for In Vivo Functional Analysis of Nucleic Acid Modifications
| Organism | Kingdom | Key Advantages | Relevance to this compound Studies |
| Caenorhabditis elegans | Animalia | Transparent body, rapid life cycle, well-defined cell lineage. oup.com | Analysis of developmental and aging-related functions. nih.govbiorxiv.orgresearchgate.netoup.com |
| Arabidopsis thaliana | Plantae | Small genome, rapid life cycle, ease of genetic transformation. wikipedia.org | Investigation of the role of RNA methylation in plant development and stress responses. frontiersin.orgnih.govresearchgate.netresearchgate.net |
| Drosophila melanogaster | Animalia | Powerful genetic tools, conserved biological pathways with humans. nih.gov | Elucidation of functions in development, behavior, and disease models. nih.govfrontiersin.orgbiorxiv.org |
| Sulfolobus solfataricus | Archaea | Thrives in extreme environments, simple genetic makeup. | Study of nucleic acid modifications in extremophiles. |
| Saccharomyces cerevisiae | Fungi | Well-characterized genetics and molecular biology, ease of genetic manipulation. oup.com | Dissection of fundamental cellular processes involving RNA methylation. elifesciences.orgnih.govbiorxiv.orgnih.gov |
| Escherichia coli | Bacteria | Rapid growth, well-understood genetics, simple cellular structure. | Investigation of the roles of RNA methylation in basic cellular functions and as a model for DNA repair. mdpi.comnih.govnih.govoup.com |
| Bacillus subtilis | Bacteria | Gram-positive model, sporulation process. | Study of RNA modifications in differentiation and development. |
In these model organisms, researchers can employ genetic techniques to knockout or knockdown the genes encoding the enzymes suspected of being involved in the metabolism of this compound. The resulting phenotypes, such as developmental defects, altered lifespan, or changes in stress resistance, can provide valuable clues about the in vivo function of this modified nucleoside. nih.govbiorxiv.orgfrontiersin.orgfrontiersin.org
Genetic Manipulation and Gene Editing Strategies for Modifying Enzymes
The advent of powerful gene editing technologies, particularly the CRISPR-Cas9 system, has revolutionized the study of gene function. wikipedia.orgnih.govcrisprtx.commedlineplus.gov These tools allow for the precise modification of the genes encoding the enzymes that may act on this compound in a wide range of cell types and organisms. frontiersin.orgmdpi.com
Key applications of these technologies in this context include:
Gene Knockout: Creating null mutations by introducing frameshift mutations in the target gene to completely abolish the enzyme's function. mdpi.com
Gene Knock-in: Introducing specific point mutations to alter the enzyme's catalytic activity or substrate specificity, allowing for the study of structure-function relationships in vivo.
Catalytically Dead Enzymes: Expressing a version of the enzyme that can still bind to its substrate but is catalytically inactive can help to identify the enzyme's targets without altering the modification landscape.
Fusion Proteins: Fusing the enzyme to a fluorescent protein can allow for the visualization of its subcellular localization and dynamics.
By employing these genetic manipulation and gene editing strategies, researchers can systematically dissect the roles of specific enzymes in the biosynthesis and function of this compound within a cellular and organismal context.
Computational Approaches and Modeling in 3 O Methyl 5 Methylcytidine Research
Bioinformatics Pipelines for High-Throughput RNA Modification Data Analysis
The advent of high-throughput sequencing has enabled the transcriptome-wide mapping of RNA modifications. However, the analysis of this vast amount of data requires sophisticated bioinformatics pipelines. While pipelines specifically designed for 3'-O-Methyl-5-methylcytidine are not yet established, the frameworks developed for other methylation marks like 5-methylcytosine (B146107) (m5C) provide a clear blueprint.
A typical bioinformatics pipeline for analyzing RNA modification data from techniques like bisulfite sequencing involves several key stages:
Quality Control: Raw sequencing reads are first assessed for quality, and adapters and low-quality bases are trimmed.
Alignment: The cleaned reads are then aligned to a reference genome or transcriptome. Specialized aligners are often required to handle the base changes introduced by chemical treatments (e.g., bisulfite conversion of unmethylated cytosines).
Methylation Calling: The alignment files are processed to determine the methylation status of each cytosine residue. This step involves counting the number of reads that support a methylated versus an unmethylated state at each position.
Differential Methylation Analysis: Statistical methods are applied to identify differentially methylated regions (DMRs) between different experimental conditions. nih.gov Tools like methylSig and BSmooth, though developed for DNA methylation, employ statistical models such as beta-binomial regression that can be adapted for RNA methylation data to identify significant changes in modification levels. oup.com
Annotation and Visualization: Identified DMRs are annotated with genomic features (e.g., exons, introns, UTRs) to infer their potential functional roles. nih.gov Visualization tools are then used to generate plots and browser tracks for data interpretation.
Below is a table summarizing common tools and their functions within a hypothetical pipeline for this compound analysis, adapted from existing methylation analysis workflows.
| Pipeline Stage | Example Tools/Methods | Function |
| Quality Control | FastQC, Trimmomatic | Assess read quality and remove adapters/low-quality sequences. |
| Alignment | Bismark, HISAT-me | Align bisulfite-treated RNA-seq reads to a reference genome. |
| Methylation Calling | MethylDackel, Bismark Methylation Extractor | Extract methylation status for each cytosine from alignment files. |
| Differential Analysis | methylSig, RADmeth | Apply statistical models to identify differentially modified sites/regions . |
| Functional Annotation | HOMER, BEDTools | Annotate identified sites with genomic features to predict function. |
Predictive Models for RNA Methylation Sites Based on Sequence Context
Identifying the precise locations of RNA modifications is crucial for understanding their function. Experimental methods for mapping these sites can be labor-intensive and costly. nih.govresearchgate.net Consequently, computational models that can predict methylation sites based on RNA sequence context have become invaluable.
For modifications like 5-methylcytosine (m5C), machine learning and deep learning models have been successfully developed. nih.goved.ac.uk These models are trained on datasets of experimentally verified methylation sites and learn to recognize the sequence motifs and other features associated with methylation. Although specific predictors for this compound are not yet available, the same principles can be applied.
The development of a predictive model for this compound would involve:
Dataset Curation: Assembling a high-quality dataset of positive (experimentally confirmed this compound sites) and negative (unmodified sites) sequences.
Feature Extraction: Converting the RNA sequences into numerical features that a machine learning model can process. Common features include k-mer frequencies, nucleotide composition, and physicochemical properties. nih.govmonash.edu
Model Training: Using the feature sets to train a classification algorithm, such as a Support Vector Machine (SVM), Random Forest, or a deep neural network, to distinguish between methylated and non-methylated sites. nih.gov
Performance Evaluation: Assessing the model's predictive accuracy using metrics like the area under the receiver operating characteristic curve (AUROC) on an independent test set. nih.govoup.com
The table below outlines various machine learning approaches that could be adapted for the prediction of this compound sites.
| Modeling Approach | Description | Potential Advantages for RNA Methylation Prediction |
| Support Vector Machine (SVM) | A supervised learning model that finds an optimal hyperplane to separate data points into different classes. | Effective in high-dimensional spaces, making it suitable for complex sequence features. nih.gov |
| Random Forest (RF) | An ensemble method that constructs multiple decision trees and outputs the mode of their predictions. | Robust to overfitting and can handle a large number of input features. nih.gov |
| Deep Learning (e.g., CNN, Transformer) | Neural networks with multiple layers that can automatically learn hierarchical features from raw sequence data. | Can capture complex, non-linear patterns in sequence data without manual feature engineering. ed.ac.ukmonash.edu |
Molecular Dynamics Simulations for Structural Insights and Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations can provide detailed insights into its structural conformation, flexibility, and interactions with biological macromolecules like proteins and nucleic acids.
For instance, a study on the related compound 3-methylcytidine (B1283190) utilized X-ray crystallography and MD simulations to understand its interaction with the enzyme CD73. nih.gov The simulations revealed key stabilizing interactions and predicted conformational changes in the binding pocket. nih.gov Similar approaches can be applied to this compound to:
Characterize Conformational Preferences: Determine the stable three-dimensional structures of the modified nucleoside, both in isolation and within an RNA strand.
Analyze Molecular Interactions: Elucidate the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern the binding of this compound to target proteins. nih.gov This is crucial for understanding its mechanism of action and for designing more potent derivatives.
Predict Binding Affinities: Calculate the free energy of binding between this compound and its biological targets, which can help in prioritizing compounds for experimental testing.
The workflow for a typical MD simulation study is summarized below.
| Step | Description | Key Software/Tools |
| System Preparation | Building the initial 3D model of the system (e.g., protein-ligand complex) and solvating it in a water box with ions. | MOE, Amber, GROMACS, CHARMM |
| Energy Minimization | Relaxing the system to remove steric clashes and unfavorable contacts. | Amber, GROMACS, NAMD |
| Equilibration | Gradually heating and pressurizing the system to the desired temperature and pressure. | Amber, GROMACS, NAMD |
| Production Run | Running the simulation for an extended period (nanoseconds to microseconds) to sample conformational space. | Amber, GROMACS, NAMD |
| Trajectory Analysis | Analyzing the simulation output to calculate structural properties, interaction energies, and dynamic behavior. | VMD, PyMOL, GROMACS analysis tools |
Systems Biology Approaches for Integrating Epitranscriptomic Data
Systems biology aims to understand the complex interactions within biological systems by integrating multiple layers of information ('omics' data). nih.gov The study of the epitranscriptome, including modifications like this compound, can be greatly enhanced by placing it within the broader context of genomics, transcriptomics, proteomics, and metabolomics. nih.govwikipedia.org
Integrating epitranscriptomic data can help unravel the functional consequences of RNA modifications on a system-wide level. For example, by combining data on this compound locations with transcriptomic (gene expression) and proteomic (protein abundance) data, researchers can investigate how this modification influences mRNA stability, translation efficiency, and ultimately, cellular pathways and phenotypes. nih.govresearchgate.net
Multi-omics integration strategies can be broadly categorized as follows:
Vertical Integration: Merging different omics data from the same set of samples to build a more complete molecular profile. frontlinegenomics.com For example, correlating the presence of this compound on specific transcripts with the expression levels of those transcripts and the abundance of their corresponding proteins.
Horizontal Integration: Combining similar omics data from different studies or cohorts to increase statistical power and identify robust biological signals.
Network-Based Integration: Constructing interaction networks (e.g., gene regulatory networks, protein-protein interaction networks) and mapping epitranscriptomic data onto them to identify key regulatory hubs and pathways affected by RNA modifications.
The development of computational frameworks like MOFA+ (Multi-Omics Factor Analysis) allows for the unsupervised integration of diverse omics datasets, helping to identify the main sources of variation in the data and link them to biological processes. diva-portal.org Applying such tools to datasets that include this compound profiling would be a powerful approach to deciphering its role in cellular function and disease.
Future Directions and Outstanding Questions in 3 O Methyl 5 Methylcytidine Research
Comprehensive Elucidation of the Endogenous Distribution and Stoichiometry of 3'-O-Methyl-5-methylcytidine in Diverse Organisms and RNA Species
A foundational step in understanding the function of any RNA modification is to map its presence across different life forms and RNA types. For this compound, this information is currently nonexistent. Future research must prioritize a systematic search for this dual modification. The individual components, m5C and ribose methylation (most commonly 2'-O-methylation), are found in numerous RNA species. nih.govnih.gov For instance, m5C is abundant in transfer RNA (tRNA) and ribosomal RNA (rRNA) and has also been identified in messenger RNA (mRNA) and various non-coding RNAs (ncRNAs). nih.govscispace.com Similarly, 2'-O-methylation is a common feature of rRNA, tRNA, and small nuclear RNAs (snRNAs). bsb-muenchen.dewikipedia.org
The primary outstanding question is whether and where these two modifications co-occur on the same cytidine (B196190) residue. Answering this will require highly sensitive and specific detection methods. Initial investigations should focus on RNA species known to be heavily modified, such as tRNA and rRNA, where the density of modifications increases the probability of finding such complex marks. A key goal will be to determine not just the presence but also the stoichiometry of the modification—that is, the proportion of a specific RNA transcript pool that contains this compound at a given site. Low stoichiometry at specific sites could indicate dynamic regulation and will be a crucial aspect of future functional studies. royalsocietypublishing.org
Table 1: Known Distribution of 5-methylcytosine (B146107) (m5C) in Cellular RNA This table summarizes the general distribution of the m5C component of the compound.
| RNA Type | Location/Enrichment | Key Organisms |
|---|---|---|
| tRNA | Anticodon loop, variable loop-T-stem junction | Eukaryotes, Archaea |
| rRNA | Functionally important regions, e.g., peptidyl transferase center | Eukaryotes, Bacteria, Archaea |
| mRNA | Untranslated regions (UTRs), near Argonaute binding sites | Humans, Mice |
| ncRNA | Vault RNAs, RNase P RNA | Humans |
Table 2: Known Distribution of 2'-O-methylation (Nm) in Cellular RNA This table summarizes the general distribution of the ribose methylation component. Note: 3'-O-methylation is significantly rarer and less studied than 2'-O-methylation.
| RNA Type | Location/Enrichment | Key Organisms |
|---|---|---|
| rRNA | Throughout the molecule, guided by snoRNAs | Eukaryotes, Archaea |
| tRNA | Anticodon loop, D-loop | Eukaryotes, Bacteria, Archaea |
| snRNA | 5' cap structure, internal sites | Eukaryotes |
| mRNA | 5' cap, internal sites | Eukaryotes, Viruses |
Identification of Novel Modifying and Demodifying Enzymes Specific to this compound
The biogenesis of RNA modifications is controlled by specific "writer" enzymes (methyltransferases) and can sometimes be reversed by "eraser" enzymes (demethylases). cancerbiomed.orgnih.gov A critical unanswered question is what enzymatic machinery could create or remove a dual modification like this compound.
Currently, the enzymes responsible for m5C and 2'-O-methylation are known to be distinct.
m5C Writers : The NSUN family of proteins and TRDMT1 (also known as DNMT2) are the primary RNA cytosine methyltransferases. nih.govptglab.co.jp
2'-O-Me Writers : This modification is catalyzed either by standalone protein enzymes or by a complex of proteins associated with C/D box small nucleolar RNAs (snoRNAs), which guide the catalytic subunit, fibrillarin, to specific sites. nih.govresearchgate.net
Future research must investigate several possibilities:
A Bifunctional Enzyme : Does a single enzyme exist that can catalyze both methylation events?
Sequential Action of Known Enzymes : Is the modification installed sequentially, where an m5C methyltransferase acts first, creating a substrate for a ribose methyltransferase, or vice-versa? This would imply a form of crosstalk between the modification machineries.
Novel, Uncharacterized Enzymes : The responsible enzyme(s) may belong to uncharacterized protein families.
Equally important is the question of reversibility. While m5C can be oxidized and removed, and m6A is actively demethylated by erasers like FTO and ALKBH5, there is currently no known enzyme that removes a methyl group from the ribose of an RNA molecule. nih.gov The discovery of a 3'-O-methyl eraser would be a major breakthrough. Techniques like activity-based protein profiling with chemical probes designed to mimic the target nucleoside could be instrumental in capturing and identifying these unknown enzymes.
Table 3: Known "Writer" and "Eraser" Enzymes for 5-methylcytosine (m5C) in RNA
| Enzyme Family | Role | Substrate Examples |
|---|---|---|
| NSUN Family (e.g., NSUN2, NSUN6) | Writer (Methyltransferase) | tRNA, mRNA, rRNA |
| TRDMT1/DNMT2 | Writer (Methyltransferase) | tRNA |
| TET Family (e.g., TET1, TET2) | Eraser (via oxidation to hm5C) | mRNA, tRNA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
